molecular formula C9H12ClFN2 B13000129 (R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

Cat. No.: B13000129
M. Wt: 202.65 g/mol
InChI Key: DPEWKAYMBLXUIV-DDWIOCJRSA-N
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Description

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a fluorine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Attachment to the Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through nucleophilic substitution or other coupling reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the pyridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for efficient synthesis, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any oxidized forms of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the pyridine or pyrrolidine rings.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets such as receptors or enzymes.

    Chemical Biology: It is used in the development of chemical probes to study biological pathways.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the pyrrolidine ring contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    2-(Pyrrolidin-2-yl)pyridine: Lacks the fluorine atom but has similar structural features.

    5-Fluoro-2-(pyrrolidin-2-yl)pyridine: Similar structure but without the hydrochloride salt form.

Uniqueness

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C9H12ClFN2

Molecular Weight

202.65 g/mol

IUPAC Name

5-fluoro-2-[(2R)-pyrrolidin-2-yl]pyridine;hydrochloride

InChI

InChI=1S/C9H11FN2.ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;/h3-4,6,8,11H,1-2,5H2;1H/t8-;/m1./s1

InChI Key

DPEWKAYMBLXUIV-DDWIOCJRSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC=C(C=C2)F.Cl

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)F.Cl

Origin of Product

United States

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